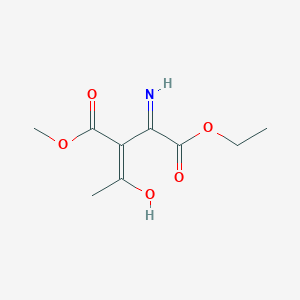![molecular formula C26H22N2O4Sn B14288691 3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine CAS No. 138748-06-8](/img/structure/B14288691.png)
3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine is a chemical compound known for its unique structure and properties It consists of a stannane (tin) core bonded to two benzyl groups and two pyridine rings through oxycarbonyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine typically involves the reaction of dibenzylstannane with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of 3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The benzyl and pyridine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine involves its interaction with molecular targets through its tin core and functional groups. The compound can form complexes with various biomolecules, influencing biological pathways and processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[(Dimethylsilanediyl)bis(oxymethylene)]dipyridine
- 3,3’-[(Triphenylstiboranediyl)bis(oxycarbonyl)]dipyridine
Comparison
Compared to similar compounds, 3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine is unique due to its tin core, which imparts distinct chemical reactivity and potential applications. The presence of benzyl and pyridine groups further enhances its versatility in various chemical reactions and research applications.
Properties
CAS No. |
138748-06-8 |
|---|---|
Molecular Formula |
C26H22N2O4Sn |
Molecular Weight |
545.2 g/mol |
IUPAC Name |
[dibenzyl(pyridine-3-carbonyloxy)stannyl] pyridine-3-carboxylate |
InChI |
InChI=1S/2C7H7.2C6H5NO2.Sn/c2*1-7-5-3-2-4-6-7;2*8-6(9)5-2-1-3-7-4-5;/h2*2-6H,1H2;2*1-4H,(H,8,9);/q;;;;+2/p-2 |
InChI Key |
BTFREWFFMSAUAZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


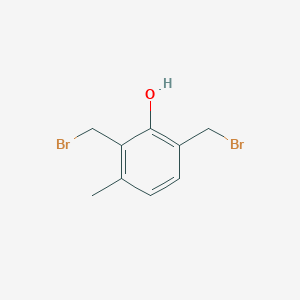
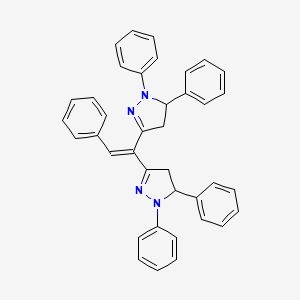
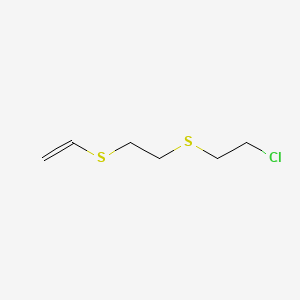

![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
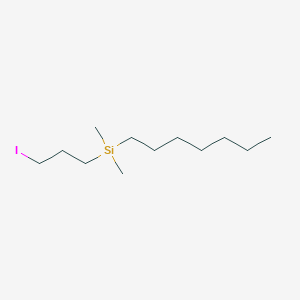
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
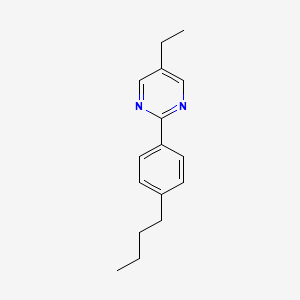
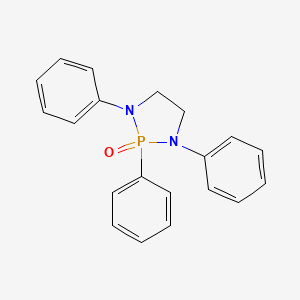

![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
